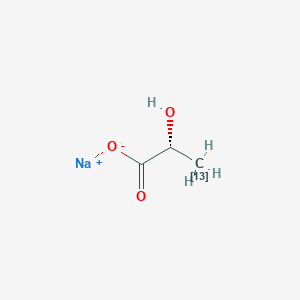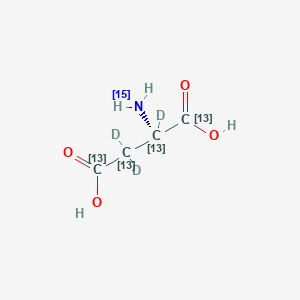![molecular formula C16H25ClN2O4 B12060651 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid hydrochloride: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride or simply AHPA , is a compound with the following properties:
- Empirical Formula: C10H13NO3 · HCl
- Molecular Weight: 231.68 g/mol
- CAS Number: 128223-55-2
Preparation Methods
Synthetic Routes:: AHPA can be synthesized through various routes, but one common method involves the following steps:
Hydroxylation of Phenylbutyric Acid Derivative: Starting with a phenylbutyric acid derivative, hydroxylate the appropriate carbon to form the hydroxy group.
Amination: Introduce the amino group at the desired position using suitable reagents.
Methylation: Methylate the compound to obtain 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions, but specific details are proprietary.
Chemical Reactions Analysis
AHPA can undergo several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions yield different products.
Substitution: AHPA can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Scientific Research Applications
AHPA finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: Used in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects.
Industry: May have applications in drug development.
Mechanism of Action
AHPA’s mechanism of action involves:
Enkephalinase Inhibition: It inhibits enkephalinase(s), enhancing met5-enkephalin-induced anti-nociception .
Comparison with Similar Compounds
AHPA is unique due to its specific structure. Similar compounds include Bestatin (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, which is a metalloprotease inhibitor . Another related compound is 3-amino-2-hydroxy-4-phenylbutanoic acid .
Properties
IUPAC Name |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)

